A Comprehensive Technical Guide to N4,1-Dimethyl-1H-indazole-3,4-diamine: A Key Intermediate in Selective CDK9 Inhibitor Synthesis
A Comprehensive Technical Guide to N4,1-Dimethyl-1H-indazole-3,4-diamine: A Key Intermediate in Selective CDK9 Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indazole Scaffold and the Emergence of N4,1-Dimethyl-1H-indazole-3,4-diamine
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anti-inflammatory, anti-HIV, and notably, anticancer properties.[1][2] Its unique electronic and structural features allow for diverse interactions with biological targets. Within the vast landscape of indazole derivatives, N4,1-Dimethyl-1H-indazole-3,4-diamine (CAS 1221792-30-8) has emerged as a critical building block in the synthesis of highly selective cyclin-dependent kinase 9 (CDK9) inhibitors, such as the promising compound B11, which has shown potent activity against colorectal cancer cell lines.[3][4]
This technical guide provides an in-depth exploration of the properties, synthesis, and applications of N4,1-Dimethyl-1H-indazole-3,4-diamine, offering valuable insights for researchers engaged in the discovery and development of novel therapeutics targeting CDK9 and other related kinases.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of N4,1-Dimethyl-1H-indazole-3,4-diamine is fundamental for its effective use in synthesis and for the characterization of its derivatives. While comprehensive experimental data for this specific molecule is not widely published, we can infer its properties based on related indazole structures and general chemical principles.
Table 1: Physicochemical Properties of N4,1-Dimethyl-1H-indazole-3,4-diamine
| Property | Value | Source/Justification |
| CAS Number | 1221792-30-8 | Chemical Abstracts Service |
| Molecular Formula | C₉H₁₂N₄ | Calculated |
| Molecular Weight | 176.22 g/mol | Calculated |
| Appearance | Expected to be a solid | Based on analogous diaminoindazole compounds. |
| Melting Point | Not available | Experimental data is required for confirmation. |
| Boiling Point | Not available | Likely to decompose at high temperatures. |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | Based on the polarity of the molecule and general solubility of similar compounds. |
Spectroscopic Characterization:
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the N-methyl protons, and the protons of the amino groups. The chemical shifts and coupling constants will be indicative of the substitution pattern.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule, with the aromatic carbons appearing in the downfield region and the methyl carbons in the upfield region.
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IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the amino groups (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations of the indazole ring.
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MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z 176.22. Fragmentation patterns can provide further structural information.
Synthesis of N4,1-Dimethyl-1H-indazole-3,4-diamine: A Proposed Pathway
The synthesis of N4,1-Dimethyl-1H-indazole-3,4-diamine is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. Based on established indazole chemistry and its role as an intermediate for CDK9 inhibitors, a plausible synthetic route is outlined below.[5][6][7]
Diagram 1: Proposed Synthetic Pathway
Caption: A proposed synthetic route to N4,1-Dimethyl-1H-indazole-3,4-diamine.
Detailed Experimental Protocol (Hypothetical):
The following protocol is a hypothetical, yet chemically sound, procedure based on analogous reactions.[5][8] Researchers should optimize these conditions for their specific laboratory setup.
Step 1: Synthesis of 1,3-Dimethyl-6-nitro-1H-indazole
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Rationale: This initial step involves the methylation of commercially available 3-methyl-6-nitro-1H-indazole. The choice of methylating agent and base is critical to control the regioselectivity of the reaction, favoring N1-methylation.
-
Procedure:
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To a solution of 3-methyl-6-nitro-1H-indazole (1.0 eq) in a suitable solvent such as DMF or acetone, add a base like potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
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Add methyl iodide (CH₃I, 1.2 eq) dropwise to the suspension.
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Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1,3-dimethyl-6-nitro-1H-indazole.[9]
-
Step 2: Synthesis of 1,3-Dimethyl-1H-indazole-4,6-diamine (Intermediate for Analogs)
-
Rationale: This step involves the reduction of the nitro group to an amine. A variety of reducing agents can be employed, with tin(II) chloride or catalytic hydrogenation being common choices.
-
Procedure:
-
Suspend 1,3-dimethyl-6-nitro-1H-indazole (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) to the suspension.[5]
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and neutralize with a solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude diamine can be used in the next step or purified further if necessary.
-
Step 3: Synthesis of 1-Methyl-4-(methylamino)-3-nitro-1H-indazole
-
Rationale: This step likely involves the nitration of a methylated indazole precursor. The precise order of methylation and nitration steps would need to be optimized to achieve the desired isomer.
-
Procedure: A plausible route involves the nitration of 1-methyl-1H-indazol-4-amine, followed by a second methylation on the amino group, or nitration of 1-methyl-N-methyl-1H-indazol-4-amine.
Step 4: Synthesis of N4,1-Dimethyl-1H-indazole-3,4-diamine
-
Rationale: The final step is the reduction of the remaining nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Procedure:
-
Dissolve 1-methyl-4-(methylamino)-3-nitro-1H-indazole (1.0 eq) in a suitable solvent like ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain N4,1-Dimethyl-1H-indazole-3,4-diamine.
-
Application in Drug Discovery: A Precursor to Selective CDK9 Inhibitors
The primary significance of N4,1-Dimethyl-1H-indazole-3,4-diamine lies in its role as a key intermediate in the synthesis of selective CDK9 inhibitors.[3] CDK9, in complex with its regulatory partner cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which plays a crucial role in regulating gene transcription. Dysregulation of CDK9 activity is implicated in various diseases, including cancer and HIV infection.[9]
Diagram 2: Role in the Synthesis of CDK9 Inhibitor B11
Caption: Condensation reaction to form the final CDK9 inhibitor.
The diamino functionality of N4,1-Dimethyl-1H-indazole-3,4-diamine allows for its facile condensation with a suitable pyrimidinone precursor to construct the final inhibitor molecule. This reaction typically involves the formation of a new heterocyclic ring, leading to the core structure of the CDK9 inhibitor B11. The methyl groups on the indazole nitrogen and the exocyclic amine are likely crucial for modulating the compound's binding affinity and selectivity for the ATP-binding pocket of CDK9.[3]
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
N4,1-Dimethyl-1H-indazole-3,4-diamine is a strategically important intermediate in the synthesis of a new generation of selective CDK9 inhibitors. Its synthesis, while requiring careful control over reaction conditions, follows established principles of heterocyclic chemistry. This guide provides a foundational understanding of its properties and a plausible synthetic pathway, offering a valuable resource for researchers in the field of drug discovery. Further detailed experimental studies are warranted to fully characterize this compound and optimize its synthesis for the efficient production of novel and potent therapeutic agents.
References
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. 1,3-Dimethyl-1H-indazol-6-amine - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]
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